molecular formula C10H10BrClO B13557522 2-(3-Bromo-5-chlorophenyl)-2-methylpropanal

2-(3-Bromo-5-chlorophenyl)-2-methylpropanal

Cat. No.: B13557522
M. Wt: 261.54 g/mol
InChI Key: CKNWNRYHFJAJBB-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chlorophenyl)-2-methylpropanal is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chlorophenyl)-2-methylpropanal typically involves the bromination and chlorination of a benzene derivative, followed by the introduction of a methyl group and an aldehyde functional group. One common method involves the use of N-bromosuccinimide (NBS) for bromination and a suitable chlorinating agent for chlorination. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chlorophenyl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: NaOH in water or alcohol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: 2-(3-Bromo-5-chlorophenyl)-2-methylpropanoic acid.

    Reduction: 2-(3-Bromo-5-chlorophenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-5-chlorophenyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chlorophenyl)-2-methylpropanal involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-5-chlorophenyl)-2-methylpropanal is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a methyl group and an aldehyde functional group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

2-(3-bromo-5-chlorophenyl)-2-methylpropanal

InChI

InChI=1S/C10H10BrClO/c1-10(2,6-13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3

InChI Key

CKNWNRYHFJAJBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC(=CC(=C1)Br)Cl

Origin of Product

United States

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